molecular formula C11H16IN3O2 B15319828 tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

Cat. No.: B15319828
M. Wt: 349.17 g/mol
InChI Key: XRWDIEANIKAPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate is a high-value chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a fused dihydropyrrolopyrazole scaffold, a privileged structure in medicinal chemistry known for its relevance in developing biologically active molecules . The core structure is protected by a tert-butyloxycarbonyl (Boc) group, which enhances stability and allows for selective deprotection under mild acidic conditions . The key reactive site on this scaffold is the iodine atom at the 3-position, which serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings . This enables researchers to efficiently create a diverse library of analogues for structure-activity relationship (SAR) studies. The additional methyl group on the pyrazole ring can influence the compound's physicochemical properties and metabolic stability. This intermediate is particularly valuable in pharmaceutical research for the synthesis of potential therapeutic agents. Analogues of the dihydropyrrolopyrazole core have been identified as key intermediates in the production of long-acting dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Omarigliptin, which are used in the treatment of type 2 diabetes . The combination of a reactive iodine and a protected amine makes this compound a versatile building block for constructing complex molecules targeting a range of diseases. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16IN3O2

Molecular Weight

349.17 g/mol

IUPAC Name

tert-butyl 3-iodo-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)13-14(4)9(7)12/h5-6H2,1-4H3

InChI Key

XRWDIEANIKAPFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Introduction of the tert-butyl group: This step often involves tert-butylation reactions using tert-butyl halides in the presence of a base.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification methods like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The presence of the iodine atom makes it suitable for cross-coupling reactions like Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and pathways. The presence of the iodine atom can also facilitate interactions with other molecules through halogen bonding.

Comparison with Similar Compounds

tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

  • Substituents : Iodine at position 3; lacks the 2-methyl group.
  • Applications : Used in halogen-exchange reactions for synthesizing fluorinated or boronic acid derivatives .

tert-Butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

  • Substituents: No iodine or methyl groups.
  • Applications: Intermediate for non-halogenated derivatives; foundational scaffold for kinase inhibitors .

tert-Butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

  • Substituents : Methylsulfonyl group at position 2.
  • Applications : Key intermediate in synthesizing sulfonamide-containing therapeutics .

tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate

  • Substituents: Amino group at position 3; dimethyl groups at position 5.
  • Impact: Amino group enables peptide coupling or Schiff base formation; dimethyl groups increase steric bulk.
  • Applications : Precursor for anticancer and antiviral agents .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Applications References
tert-Butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate 2-methyl, 3-iodo ~370 (estimated) Organic solvents Cross-coupling intermediates
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-iodo ~355 (estimated) DMF, DMSO Halogen-exchange reactions
tert-Butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate None 209.25 Ethyl acetate Scaffold for kinase inhibitors
tert-Butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate 2-methylsulfonyl 301.34 Methanol Sulfonamide drug synthesis
tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate 3-amino, 6,6-dimethyl 252.31 Aqueous buffers Antiviral/anticancer intermediates

Q & A

Q. Q1. What are the optimal synthetic routes for preparing tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate?

Answer : The synthesis typically involves multi-step protocols starting with pyrrolo[3,4-c]pyrazole derivatives. Key steps include:

  • Core functionalization : Iodination at the 3-position using iodine sources (e.g., N-iodosuccinimide) under controlled conditions (e.g., DMF, 0–25°C) .
  • Protection/deprotection : The tert-butyl carbamate group is introduced via Boc protection of the pyrrolo-pyrazole nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) in THF or dichloromethane .
  • Yield optimization : Continuous flow techniques or microwave-assisted synthesis may enhance efficiency (e.g., 60–75% isolated yield) .

Table 1 : Example reaction conditions for iodination:

ReagentSolventTemp. (°C)Yield (%)Reference
NISDMF0–2568
I₂/CuIDCM4055

Q. Q2. How is the compound characterized to confirm structural integrity?

Answer : Standard analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm; iodine-induced deshielding at C3) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 377.05 for C12_{12}H17_{17}IN3_3O2_2) .
  • X-ray crystallography : Resolves stereochemistry and confirms the fused pyrrolo-pyrazole ring system (if crystalline) .

Advanced Research Questions

Q. Q3. What strategies mitigate competing side reactions during iodination of the pyrrolo-pyrazole core?

Answer : Iodination can lead to overhalogenation or ring-opening. Mitigation strategies:

  • Temperature control : Slow addition of iodinating agents at 0°C minimizes exothermic side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like NaHCO3_3 buffer acidity from HI byproducts .
  • Monitoring : Real-time HPLC or TLC tracks reaction progress (Rf_f shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Q. Q4. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer : The iodine atom serves as a leaving group for transition-metal-catalyzed reactions:

  • Suzuki-Miyaura coupling : Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane enables aryl/heteroaryl substitutions (e.g., with boronic acids) at 80–100°C .
  • Buchwald-Hartwig amination : Pd-catalyzed coupling with amines requires bulky ligands (e.g., XPhos) to prevent dehalogenation .
  • Limitations : Steric hindrance from the tert-butyl group may reduce coupling efficiency (e.g., ~40% yield vs. 65% for non-bulky analogs) .

Q. Q5. What computational methods predict the compound’s biological target interactions?

Answer :

  • Docking studies : Molecular docking with AutoDock Vina or Schrödinger Suite evaluates binding to kinase targets (e.g., JAK2 or Aurora A) using the pyrrolo-pyrazole core as a hinge-binding motif .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen-bond acceptors at C5-carboxylate) for activity .

Q. Q6. How are contradictions in biological activity data resolved across studies?

Answer : Discrepancies may arise from assay conditions or impurity profiles. Resolution strategies:

  • Reproducibility checks : Independent synthesis and bioassays (e.g., IC50_{50} variability < 20% across labs) .
  • Impurity profiling : LC-MS identifies byproducts (e.g., deiodinated analogs) that may skew activity .
  • Target validation : CRISPR knockouts or siRNA silencing confirm on-target effects .

Methodological Challenges

Q. Q7. What purification techniques are effective for isolating tert-butyl 3-iodo derivatives?

Answer :

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane (20–50%) resolves iodinated products from starting materials .
  • Recrystallization : Tert-butyl groups enhance solubility in ether/hexane mixtures, enabling high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) separate diastereomers or regioisomers .

Q. Q8. How is the compound’s stability assessed under storage conditions?

Answer :

  • Accelerated degradation studies : Exposure to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks monitors decomposition via HPLC .
  • Degradation pathways : Iodine may hydrolyze to hydroxyl groups in acidic conditions (pH < 3) .
  • Recommended storage : -20°C under argon in amber vials (stable >12 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.